![molecular formula C13H20O2Si B11741458 [(4-Ethenylphenyl)diethoxymethyl]silane](/img/structure/B11741458.png)
[(4-Ethenylphenyl)diethoxymethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Ethenylphenyl)diethoxymethyl]silane is an organosilicon compound with the chemical formula C13H20O2Si. It is a clear liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the development of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylphenyl)diethoxymethyl]silane typically involves the reaction of 4-vinylphenylmagnesium bromide with diethoxymethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
[(4-Ethenylphenyl)diethoxymethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different functional groups.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different functional groups.
Substitution: Compounds with modified ethoxy groups.
科学的研究の応用
[(4-Ethenylphenyl)diethoxymethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as polymers and resins.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
作用機序
The mechanism of action of [(4-Ethenylphenyl)diethoxymethyl]silane involves the formation of covalent bonds with both organic and inorganic substrates. The compound’s silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to act as a cross-linking agent in various materials. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.
類似化合物との比較
[(4-Ethenylphenyl)diethoxymethyl]silane can be compared with other organosilicon compounds, such as:
Diethoxymethylsilane: Lacks the vinyl group, making it less reactive in certain applications.
Vinyltrimethoxysilane: Contains three methoxy groups instead of two ethoxy groups, leading to different reactivity and bonding properties.
Phenyltriethoxysilane: Contains three ethoxy groups and a phenyl group, offering different bonding characteristics.
This compound is unique due to its combination of a vinyl group and two ethoxy groups, providing a balance of reactivity and stability that is advantageous in many applications.
特性
分子式 |
C13H20O2Si |
|---|---|
分子量 |
236.38 g/mol |
IUPAC名 |
[(4-ethenylphenyl)-diethoxymethyl]silane |
InChI |
InChI=1S/C13H20O2Si/c1-4-11-7-9-12(10-8-11)13(16,14-5-2)15-6-3/h4,7-10H,1,5-6H2,2-3,16H3 |
InChIキー |
YQHZEYACPXOOID-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC=C(C=C1)C=C)(OCC)[SiH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


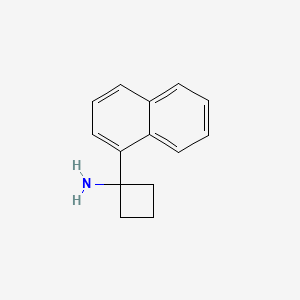

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11741411.png)
![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741418.png)
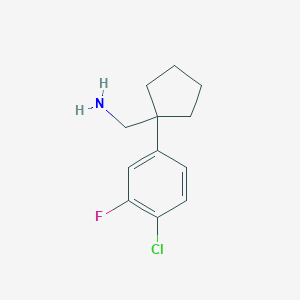
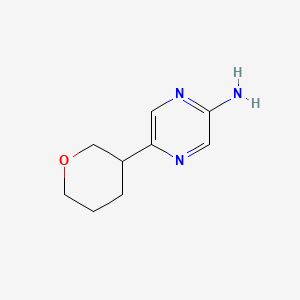
![[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741440.png)
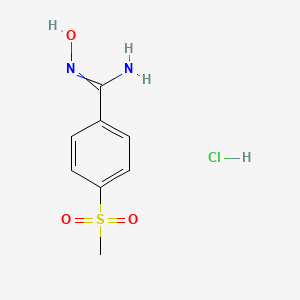
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741445.png)
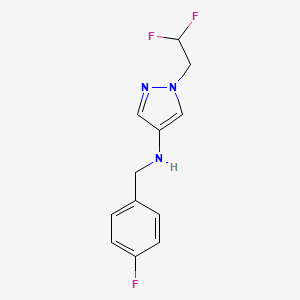
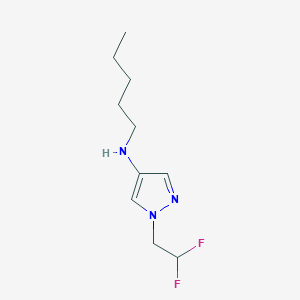
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741466.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741474.png)
